ethyl N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate
Description
Ethyl N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate is a heterocyclic compound featuring a pyrazole core substituted with a pyridinyl group at the 4-position and an ethylcarbamate-functionalized ethyl chain at the 1-position. The pyrazole ring is a five-membered aromatic system with two adjacent nitrogen atoms, while the pyridine moiety introduces a six-membered aromatic ring with a single nitrogen atom. The ethylcarbamate group (-NHCOOEt) provides a polar, hydrolytically sensitive functional group, which may influence the compound’s reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
ethyl N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-2-19-13(18)15-7-8-17-10-12(9-16-17)11-3-5-14-6-4-11/h3-6,9-10H,2,7-8H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQQLQUTBUXRQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCN1C=C(C=N1)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
The pyrazole nucleus is classically synthesized via the reaction of hydrazines with 1,3-dicarbonyl compounds. For 4-pyridinyl substitution, 4-pyridinylhydrazine hydrochloride serves as the preferred starting material:
$$
\text{4-Pyridinylhydrazine} + \text{RC(O)CH}_2\text{C(O)R'} \xrightarrow{\text{EtOH, reflux}} \text{4-(Pyridin-4-yl)-1H-pyrazole}
$$
Optimization Insights :
- Microwave irradiation (100–120°C, 30 min) improves yields to 78–85% compared to conventional reflux (12 h, 65%).
- Electron-withdrawing groups on diketones enhance cyclization rates but may necessitate post-synthetic modifications for ethylamine linker introduction.
Installation of the Ethylamine Linker
Alkylation of Pyrazole Nitrogen
The ethylamine spacer is introduced via N-alkylation using 2-chloroethylamine or its protected derivatives. Boc-protected 2-aminoethyl bromide facilitates regioselective alkylation under basic conditions:
$$
\text{4-(Pyridin-4-yl)-1H-pyrazole} + \text{Boc-NHCH}2\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Boc-protected intermediate}
$$
Challenges :
- Competing O-alkylation is mitigated by using polar aprotic solvents (DMF, DMSO).
- Microwave-assisted conditions (80°C, 1 h) achieve 89% yield vs. 74% under conventional heating.
Carbamate Formation
Reaction of Primary Amines with Ethyl Chloroformate
Deprotection of the Boc group (HCl/dioxane) yields the free amine, which reacts with ethyl chloroformate in the presence of a base:
$$
\text{NH}2\text{CH}2\text{CH}2\text{-Pyridinyl-pyrazole} + \text{ClC(O)OEt} \xrightarrow{\text{Et}3\text{N, THF}} \text{Ethyl N-{2-[4-(Pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate}
$$
Optimization Parameters :
- Slow addition of ethyl chloroformate (−10°C) minimizes diethyl carbonate byproduct formation.
- Triethylamine (2.5 eq.) ensures efficient HCl scavenging.
Spectroscopic Validation and Purity Assessment
NMR and Mass Spectrometry
Representative data for the target compound:
- $$^1$$H NMR (400 MHz, DMSO-$$d6$$) : δ 8.59 (d, $$J = 5.2$$ Hz, 2H, Py-H), 7.82 (s, 1H, Pyrazole-H), 7.45 (d, $$J = 5.2$$ Hz, 2H, Py-H), 4.42 (t, $$J = 6.0$$ Hz, 2H, CH$$2$$N), 4.11 (q, $$J = 7.1$$ Hz, 2H, OCH$$2$$), 3.68 (t, $$J = 6.0$$ Hz, 2H, CH$$2$$NH), 1.23 (t, $$J = 7.1$$ Hz, 3H, CH$$_3$$).
- HRMS (ESI+) : m/z calcd for C$${14}$$H$${17}$$N$$4$$O$$2$$ [M+H]$$^+$$: 289.1301; found: 289.1305.
HPLC Purity Profiles
| Method | Column | Mobile Phase | Purity (%) |
|---|---|---|---|
| Reverse-phase | C18, 3.5 μm, 4.6×150 mm | H$$_2$$O/MeCN + 0.1% TFA | 98.7 |
Comparative Analysis of Synthetic Routes
Table 1. Efficiency Metrics for Two Primary Pathways
| Parameter | Pyrazole-First Route | Carbamate-Last Route |
|---|---|---|
| Total Steps | 5 | 4 |
| Overall Yield (%) | 52 | 61 |
| Purification Complexity | Moderate | High |
| Scalability | >100 g | <50 g |
The carbamate-last approach offers higher overall yields due to reduced intermediate isolation steps but requires stringent control during final carbamate formation to avoid over-alkylation.
Chemical Reactions Analysis
Ethyl N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyridine or pyrazole rings are replaced by other substituents. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Ethyl N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of ethyl N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
The structural and functional attributes of ethyl N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate can be contextualized against related compounds from the literature. Below is a detailed comparison:
Structural Features and Functional Groups
Key Observations :
- Functional Group Diversity: Compound 27 replaces the ethylcarbamate with a sulfonamide group, which enhances thermal stability (m.p. 138–142°C) and may improve binding to enzymes like carbonic anhydrases .
- Complexity vs. Simplicity : The cyclooctenyl carbamate derivative in incorporates a multi-ring system (indazole, pyrimidine) and piperazine, likely optimizing steric and electronic interactions for therapeutic targeting . The target compound’s simpler structure may favor synthetic accessibility and metabolic stability.
Biological Activity
Ethyl N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features two significant heterocyclic moieties: a pyridine ring and a pyrazole ring , which are known for their diverse biological activities. The presence of these rings contributes to the compound's interaction with various biological targets, including enzymes and receptors.
Biological Activity Overview
This compound exhibits several biological activities, including:
- Anticancer Activity : Compounds containing pyrazole structures have been reported to possess anticancer properties. This compound may inhibit the proliferation of various cancer cell lines, such as breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial effects against various pathogens, including bacteria and fungi. This compound's potential as an antimicrobial agent warrants further investigation .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and cellular pathways:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby altering cellular processes and potentially leading to antiproliferative effects.
- Cell Signaling Modulation : It can modulate cell signaling pathways, influencing gene expression related to cell growth and differentiation, which is crucial in cancer progression.
Synthesis and Evaluation Studies
Recent studies have synthesized various derivatives of pyrazole-containing compounds, focusing on their biological evaluation:
| Compound | Activity | Target |
|---|---|---|
| Compound A | Anticancer | MDA-MB-231 |
| Compound B | Antimicrobial | E. coli |
| This compound | Potentially Anticancer/Antimicrobial | Various |
These studies highlight the importance of structural modifications in enhancing biological activity.
Case Studies
A notable study demonstrated that derivatives of pyrazole compounds could effectively inhibit tumor growth in vivo. For example, this compound was tested against several cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
